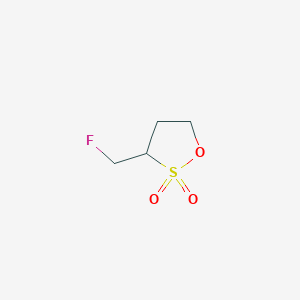

3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione

Description

3-(Fluoromethyl)-1,2λ⁶-oxathiolane-2,2-dione is a fluorinated heterocyclic compound characterized by a five-membered oxathiolane ring system with a sulfone group (S=O) and a fluoromethyl substituent. The presence of both fluorine and the sulfone group imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its reactivity is influenced by the electron-withdrawing sulfone moiety and the polar C–F bond, which may enhance stability and modulate intermolecular interactions .

Properties

CAS No. |

652143-76-5 |

|---|---|

Molecular Formula |

C4H7FO3S |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

3-(fluoromethyl)oxathiolane 2,2-dioxide |

InChI |

InChI=1S/C4H7FO3S/c5-3-4-1-2-8-9(4,6)7/h4H,1-3H2 |

InChI Key |

MBIZIWFHKKOSRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COS(=O)(=O)C1CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione typically involves the introduction of a fluoromethyl group into an oxathiolane ring. One common method involves the reaction of a suitable oxathiolane precursor with a fluorinating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxathiolane ring to other sulfur-containing compounds.

Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of advanced materials and as a precursor for other fluorinated compounds.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The oxathiolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, a comparative analysis with analogous heterocyclic diones and fluorinated derivatives is provided below.

Table 1: Structural and Functional Comparison

Key Findings :

Ring System Effects: The oxathiolane ring in the target compound introduces sulfur-based electronic effects (e.g., sulfone-induced electron deficiency), distinct from nitrogen-containing oxazolidine derivatives (e.g., 1-oxazolidine-2,4-diones), which exhibit basicity and hydrogen-bonding capacity . Cyclobutene/cyclobutane diones (e.g., 3,4-diethoxy-3-cyclobutene-1,2-dione) feature conjugated carbonyl systems, enabling Diels-Alder reactivity, absent in the non-aromatic oxathiolane system .

Fluorine vs. Alkoxy Substituents :

- The fluoromethyl group in the target compound enhances electrophilicity at the adjacent carbon, favoring nucleophilic substitution reactions. In contrast, methoxy/ethoxy substituents in cyclobutene diones act as electron-donating groups, stabilizing the ring system .

Synthetic Utility: 1-Oxazolidine-2,4-diones are frequently used in antibiotic synthesis (e.g., linezolid analogs), whereas the target compound’s sulfone group may facilitate sulfonylation reactions in polymer or drug design .

Biological Activity

3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is a heterocyclic compound with potential biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The fluoromethyl group enhances the compound's ability to form hydrogen bonds and engage in electrostatic interactions with target proteins. These interactions can modulate enzymatic activity, potentially leading to therapeutic effects.

Key Mechanisms Include:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : It may bind to various receptors, altering their function and affecting cellular signaling pathways.

Biological Activity Studies

Research on the biological activity of this compound has revealed promising results in several areas:

Antimicrobial Activity

Studies indicate that compounds within the oxathiolane class exhibit antimicrobial properties. For instance:

- In vitro studies have shown that related compounds can inhibit bacterial growth, suggesting that this compound may possess similar properties.

Anticancer Potential

Preliminary research suggests potential anticancer activity:

- Case Study : A study involving cell lines demonstrated that related oxathiolane derivatives inhibited cancer cell proliferation through apoptosis induction.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Interaction | Modulation of enzymatic activity observed |

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry explored various oxathiolane derivatives' effects on bacterial strains. Results indicated significant inhibition rates for specific strains when treated with fluorinated analogs.

- Anticancer Research : A recent publication highlighted the effects of oxathiolane derivatives on breast cancer cells. The study found that treatment led to reduced cell viability and increased markers for apoptosis.

- Mechanistic Insights : Research into the binding affinities of this compound with target enzymes revealed a strong correlation between structural modifications and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.